1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of the pyridoindole family and is known for its complex structure, which includes both indole and methoxyphenyl groups. It has been studied for its potential use in treating neurodegenerative diseases and cancer .
Preparation Methods
The synthesis of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where phenylhydrazines react with ketones under acidic conditions to form the indole core . The methoxyphenyl group is then introduced through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it has been shown to inhibit the aggregation of tau proteins, which are associated with Alzheimer’s disease . In cancer research, the compound has demonstrated the ability to inhibit cell proliferation by interacting with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl(3,4,5-trimethoxyphenyl)methanone can be compared with other pyridoindole derivatives, such as:
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and used in cancer research.
1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Studied for its potential in treating neurodegenerative diseases.
Noreleagnine: Another pyridoindole derivative with applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its ability to interact with multiple biological targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H22N2O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H22N2O4/c1-25-18-10-13(11-19(26-2)20(18)27-3)21(24)23-9-8-17-15(12-23)14-6-4-5-7-16(14)22-17/h4-7,10-11,22H,8-9,12H2,1-3H3 |
InChI Key |
KAMIRPKSNOODCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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